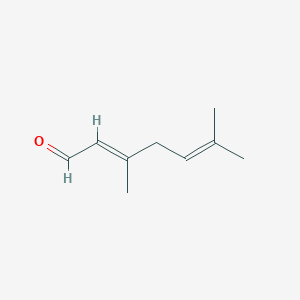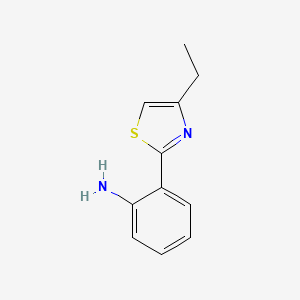
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 is a synthetic peptide that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is a derivative of dermorphin, a naturally occurring opioid peptide isolated from amphibian skin. The presence of D-amino acids in its structure makes it resistant to enzymatic degradation, enhancing its stability and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized protocols allows for efficient production suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, altering the peptide’s structure and function.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its interactions with biological receptors, particularly opioid receptors, and its effects on cellular processes.
Medicine: Explored for its potential as an analgesic due to its opioid receptor activity. It is also studied for its stability and resistance to enzymatic degradation, making it a candidate for therapeutic development.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control and analytical methods
Mechanism of Action
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 exerts its effects primarily through interaction with opioid receptors. The presence of D-amino acids enhances its binding affinity and selectivity for these receptors. Upon binding, the peptide activates the receptor, leading to downstream signaling pathways that result in analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are similar to those of endogenous opioid peptides .
Comparison with Similar Compounds
Similar Compounds
Dermorphin: A naturally occurring opioid peptide with a similar structure but different amino acid sequence.
Dermenkephalin: Another synthetic peptide with high affinity for delta opioid receptors.
Taphalgin: A synthetic derivative of dermorphin with potent analgesic properties
Uniqueness
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 is unique due to its specific amino acid sequence and the presence of D-amino acids, which confer enhanced stability and resistance to enzymatic degradation. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C35H42N6O7 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H42N6O7/c1-21(38-33(46)27(36)18-23-9-13-25(42)14-10-23)32(45)40-29(20-22-6-3-2-4-7-22)35(48)41-17-5-8-30(41)34(47)39-28(31(37)44)19-24-11-15-26(43)16-12-24/h2-4,6-7,9-16,21,27-30,42-43H,5,8,17-20,36H2,1H3,(H2,37,44)(H,38,46)(H,39,47)(H,40,45)/t21-,27+,28+,29+,30-/m1/s1 |
InChI Key |
GUHGFCWRYVIMNP-IPNAJWEISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


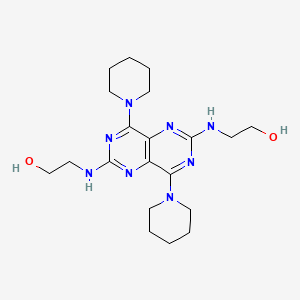
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
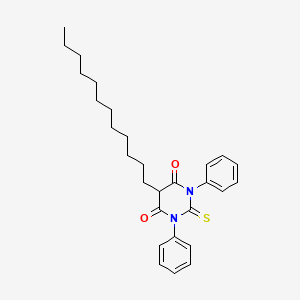
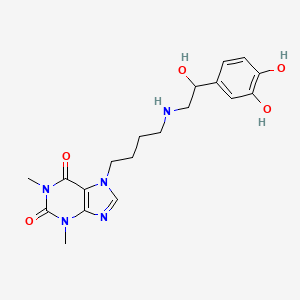
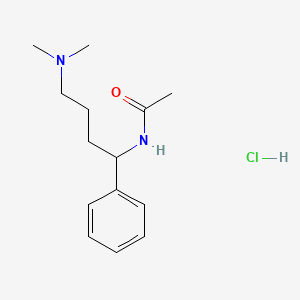
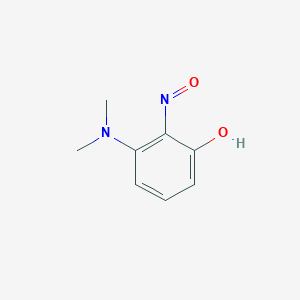
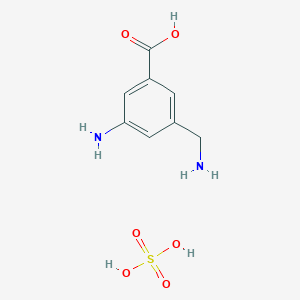
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
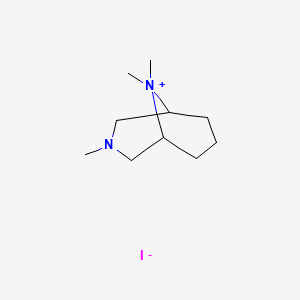
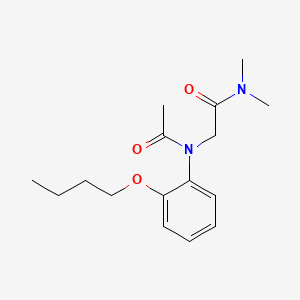
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)

